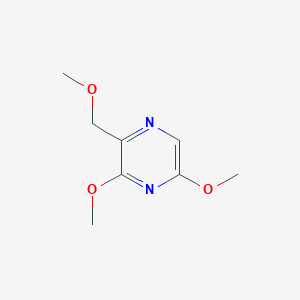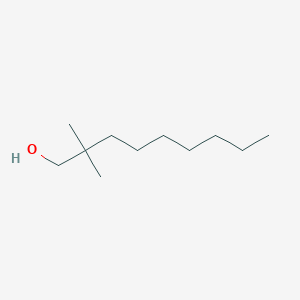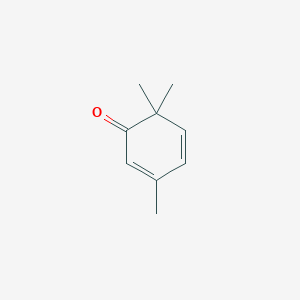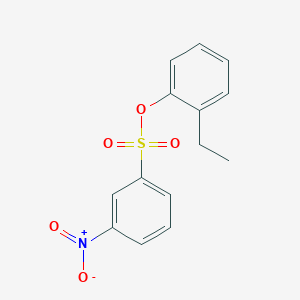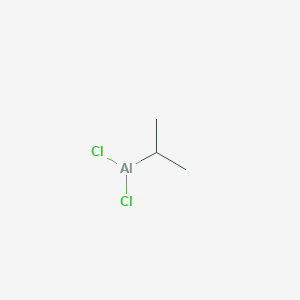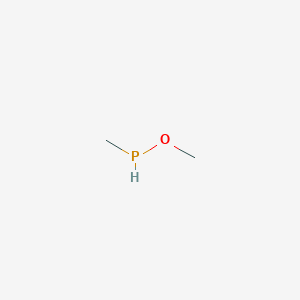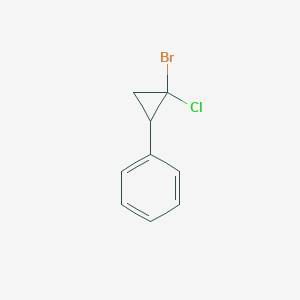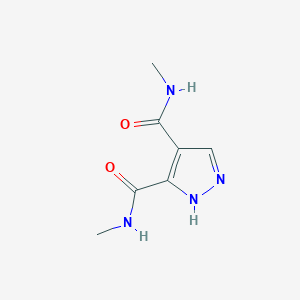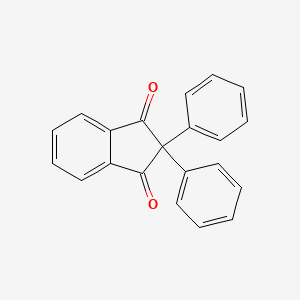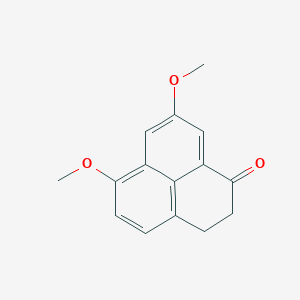![molecular formula C27H43NO2 B14701485 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione CAS No. 14772-26-0](/img/structure/B14701485.png)
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione is a complex organic compound with a unique structure This compound belongs to the class of caprolactams and is known for its intricate molecular arrangement, which includes multiple rings and a variety of functional groups
Preparation Methods
The synthesis of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Beckmann rearrangement of the oxime derivative of cholest-4-en-3-one . This reaction is carried out under acidic conditions, leading to the formation of the caprolactam ring. The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology and medicine, it has potential applications as a precursor for the synthesis of biologically active molecules. Its unique structure makes it a valuable tool for studying the interactions between organic molecules and biological systems.
Mechanism of Action
The mechanism of action of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione stands out due to its unique structure and chemical properties. Similar compounds include other caprolactams and organic heterotetracyclic compounds, such as 3-aza-A-homocholest-4a-en-4-one
Properties
CAS No. |
14772-26-0 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
10a,12a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,7,9,10,10b,11,12-dodecahydroindeno[5,4-g][2]benzazepine-5,8-dione |
InChI |
InChI=1S/C27H43NO2/c1-17(2)7-6-8-18(3)20-9-10-21-19-15-24(29)23-16-28-25(30)12-14-27(23,5)22(19)11-13-26(20,21)4/h16-22H,6-15H2,1-5H3,(H,28,30) |
InChI Key |
RZPNNVFFMIMDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CNC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


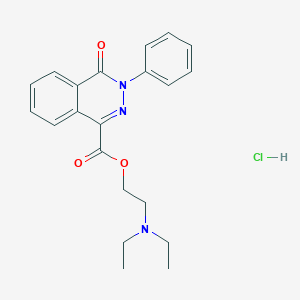
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)
